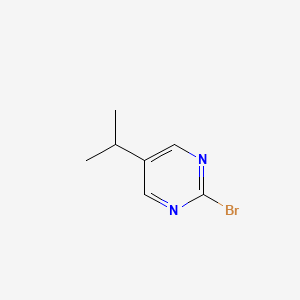

2-Bromo-5-isopropylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

2-bromo-5-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H9BrN2/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3 |

InChI Key |

UANUZRJPSNUMJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(N=C1)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Bromo 5 Isopropylpyrimidine

Reactivity Profile of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic is the primary determinant of its reactivity. Compared to benzene, the π-electron density of the pyrimidine ring is significantly reduced, which makes it less susceptible to electrophilic attack and more prone to nucleophilic substitution. The positions on the ring exhibit different levels of electron deficiency; the C-2, C-4, and C-6 positions are the most electron-poor, while the C-5 position is comparatively more electron-rich.

Electrophilic aromatic substitution on the pyrimidine nucleus is generally difficult to achieve. The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for such reactions, the nitrogen atoms can be protonated, leading to the formation of a pyridinium-like cation which is even more deactivated.

However, when electrophilic substitution does occur, it is highly regioselective, taking place at the C-5 position. This position is the least electron-deficient carbon atom in the ring and is analogous to the β-position of pyridine (B92270). Reactions such as nitration, halogenation, and sulfonation typically require forcing conditions unless the ring is "activated" by the presence of electron-donating substituents. Such activating groups, which include hydroxyl (in the form of pyrimidones), amino, and alkyl groups, increase the electron density of the ring system, thereby facilitating attack by an electrophile at the C-5 position.

The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. wikipedia.org This reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide variety of functional groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by the ability of the ring nitrogen atoms to delocalize the negative charge.

The position of the halogen atom on the pyrimidine ring has a profound impact on its reactivity towards nucleophiles. Halogens at the C-2, C-4, and C-6 positions are readily displaced, as these positions are the most electron-deficient and the negative charge of the Meisenheimer intermediate can be effectively delocalized onto both ring nitrogens. In contrast, a halogen at the C-5 position is significantly less reactive towards nucleophilic substitution.

In the case of 2-Bromo-5-isopropylpyrimidine, the bromine atom is located at the highly activated C-2 position. Attack by a nucleophile at this position leads to the formation of a stable Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the C-2 substituted product.

Displacement of a leaving group at C-5 via the SNAr mechanism is kinetically and thermodynamically unfavorable because the negative charge in the corresponding Meisenheimer intermediate cannot be delocalized onto the ring nitrogen atoms as effectively. Therefore, nucleophilic substitution on this compound occurs exclusively at the C-2 position under typical SNAr conditions.

| Position of Bromine | Reactivity in S | Rationale |

| C-2 | High | Electron-deficient position; negative charge of the intermediate is stabilized by both ring nitrogen atoms. |

| C-4 / C-6 | High | Electron-deficient positions; negative charge of the intermediate is stabilized by both ring nitrogen atoms. stackexchange.comnih.gov |

| C-5 | Very Low | Comparatively electron-rich position; poor stabilization of the intermediate's negative charge. |

Substituents on the pyrimidine ring can modulate its reactivity. The isopropyl group at the C-5 position of this compound is a weak electron-donating group (EDG) through induction.

This electron-donating nature has two opposing effects on the primary reaction pathways:

Nucleophilic Substitution Reactions (S_NAr) of Halogenated Pyrimidines

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Halogenated pyrimidines are excellent substrates for transition metal-catalyzed cross-coupling reactions, which provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-2 position of this compound is well-suited for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide. libretexts.orgrose-hulman.edu This reaction is widely used in the synthesis of biaryls, styrenes, and polyenes and is tolerant of a wide range of functional groups. researchgate.net

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.orgyonedalabs.com

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (this compound), inserting into the carbon-bromine bond to form a palladium(II) species.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This compound is an effective substrate for Suzuki-Miyaura coupling, reacting with various aryl- and heteroarylboronic acids to yield the corresponding 2-aryl-5-isopropylpyrimidine derivatives. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

| Component | Examples | Purpose |

| Halopyrimidine | This compound | Electrophilic coupling partner. |

| Boron Reagent | Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-2-boronic acid | Nucleophilic coupling partner. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling reaction. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful and widely employed method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl and heteroaryl amines from the corresponding halides. organic-chemistry.orgwikipedia.orgacsgcipr.orgyoutube.comlibretexts.orgorganic-chemistry.org In the context of this compound, this reaction provides a direct route to 2-amino-5-isopropylpyrimidine derivatives, which are valuable scaffolds in medicinal chemistry.

The reaction typically involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orgwikipedia.orgacsgcipr.orgyoutube.comlibretexts.orgorganic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the general applicability of this reaction to 2-bromopyridines and other 2-halopyrimidines is well-established. These reactions serve as a strong predictive model for the reactivity of the target compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyrimidines

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 95 | organic-chemistry.org |

| 2-Chloropyridine | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | 88 | organic-chemistry.org |

| 2-Bromo-5-methylpyridine | Piperidine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Dioxane | 110 | 92 | organic-chemistry.org |

This table presents generalized conditions based on reactions with similar substrates and is intended to be illustrative of the potential reaction parameters for this compound.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. researchgate.netscienceinfo.comorganic-chemistry.orgnih.govresearchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. researchgate.netscienceinfo.comorganic-chemistry.orgnih.govresearchgate.net

For this compound, the Sonogashira coupling offers a direct method to introduce an alkyne moiety at the 2-position, leading to the formation of 2-alkynyl-5-isopropylpyrimidines. These products can serve as versatile intermediates for further transformations, such as cyclization reactions or the synthesis of more complex conjugated systems.

A study on the synthesis of 2-benzyloxy-5-alkyne substituted pyrimidines demonstrated the successful Sonogashira coupling of 2-benzyloxy-5-bromopyrimidines with various terminal alkynes in good yields. researchgate.net This provides a strong indication that this compound would undergo similar transformations efficiently.

Table 2: Illustrative Conditions for Sonogashira Coupling of 2-Halopyrimidines

| Halopyrimidine | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Benzyloxy-5-bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₂NH | THF | 60 | 92 | researchgate.net |

| 5-Iodo-2'-deoxyuridine | Propargyl alcohol | Pd(OAc)₂ | CuI | Et₃N | DMF | RT | 85 | nih.gov |

| 2-Bromopyridine | 1-Heptyne | Pd(PPh₃)₄ | CuI | n-BuNH₂ | Toluene | 70 | 90 | scienceinfo.com |

This table presents generalized conditions based on reactions with similar substrates and is intended to be illustrative of the potential reaction parameters for this compound.

Other Relevant Cross-Coupling Methodologies (e.g., Heck, Negishi, Stille)

Beyond the Buchwald-Hartwig and Sonogashira reactions, several other palladium-catalyzed cross-coupling methodologies are highly relevant for the functionalization of this compound.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. scienceinfo.comdntb.gov.uaorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net This reaction would allow for the introduction of vinyl groups at the 2-position of the pyrimidine ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. scienceinfo.comdntb.gov.uaorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgdntb.gov.uachem-station.comwikipedia.orgresearchgate.netnih.gov This methodology is particularly useful for forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp-sp² bonds. The use of organozinc reagents, which can be prepared from the corresponding alkyl or aryl halides, offers a broad scope of potential coupling partners for this compound.

The Stille coupling utilizes organostannane reagents to couple with organic halides in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netharvard.edu Organostannanes are known for their stability and tolerance to a wide range of functional groups, making the Stille coupling a robust method for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netharvard.edu

Table 3: Overview of Other Cross-Coupling Reactions Applicable to 2-Halo-5-Alkylpyrimidines

| Reaction | Coupling Partner | Catalyst | General Conditions | Product Type |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | DMF, 100-140 °C | 2-Vinyl-5-isopropylpyrimidine |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or NiCl₂(dppe) | THF, RT to 60 °C | 2-Alkyl/Aryl-5-isopropylpyrimidine |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | Toluene or DMF, 80-110 °C | 2-Alkyl/Aryl/Vinyl-5-isopropylpyrimidine |

This table provides a general overview of the reaction conditions and expected products based on established methodologies for similar substrates.

Chemical Transformations of the Isopropyl Side Chain

While the 2-bromo substituent is the primary handle for cross-coupling reactions, the isopropyl group at the 5-position also offers opportunities for chemical modification, allowing for further diversification of the pyrimidine scaffold.

Selective Oxidation and Reduction Reactions of the Isopropyl Moiety

Selective oxidation of the isopropyl group can lead to the formation of valuable functional groups such as alcohols, ketones, or carboxylic acids. The benzylic-like position of the methine proton of the isopropyl group makes it susceptible to oxidation under specific conditions. Reagents such as potassium permanganate (KMnO₄) or chromium-based oxidants could potentially oxidize the isopropyl group. However, achieving selectivity without affecting the pyrimidine ring can be challenging and would require careful control of reaction conditions.

Conversely, while the isopropyl group itself is not readily reducible, transformations of the pyrimidine ring, such as reduction to a dihydropyrimidine, could be achieved using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Such reactions would alter the electronic properties and geometry of the heterocyclic core.

Functionalization of the Isopropyl Group (e.g., halogenation, hydroxylation)

Direct functionalization of the isopropyl group provides another avenue for derivatization.

Halogenation at the benzylic-like position of the isopropyl group can be achieved using radical halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under photochemical or thermal initiation. youtube.com This would introduce a reactive handle on the side chain, enabling subsequent nucleophilic substitution reactions.

Hydroxylation of the isopropyl group, to introduce a hydroxyl functionality, could potentially be achieved through various methods, including biological transformations using specific enzymes or through multi-step chemical sequences involving initial halogenation followed by hydrolysis. Direct hydroxylation using strong oxidizing agents is often difficult to control and may lead to over-oxidation or ring modification.

Other Significant Reactions and Derivatizations (e.g., Ring Transformations, N-Oxidation)

Beyond the functionalization of the bromo and isopropyl substituents, the pyrimidine ring itself can undergo significant transformations.

Ring Transformations: Pyrimidine rings can undergo ring-opening and ring-closure reactions under certain conditions, leading to the formation of other heterocyclic systems. organic-chemistry.orgresearchgate.netwur.nlnih.govnsf.gov For instance, treatment with strong nucleophiles can sometimes lead to ring cleavage and subsequent recyclization to form different five- or six-membered heterocycles. The specific conditions and outcomes of such transformations are highly dependent on the substituents present on the pyrimidine ring and the nature of the nucleophile.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. rsc.orgwur.nlnih.govarkat-usa.orgrsc.org N-oxidation can significantly alter the electronic properties of the pyrimidine ring, making it more susceptible to nucleophilic attack and enabling a different set of functionalization reactions. For this compound, N-oxidation could potentially occur at either of the ring nitrogens, and the regioselectivity would be influenced by the electronic effects of the substituents.

Due to the absence of specific scientific literature and publicly available datasets for the chemical compound "this compound" in the initial search, a detailed article with the requested advanced spectroscopic and computational data cannot be generated at this time.

The search results did not yield any experimental or theoretical data for this compound concerning advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy (IR and Raman), or X-ray crystallography. Furthermore, no computational chemistry studies focusing on this specific molecule were found.

While information on related compounds such as "2-Bromo-5-nitropyrimidine" and "2-Bromo-5-isopropylpyridine" was retrieved, the strict instruction to focus solely on "this compound" prevents the use of this analogous data. An article based on the provided outline would require specific, verified data for the target compound to ensure scientific accuracy and relevance.

Therefore, until dedicated research on the spectroscopic and computational characterization of this compound is published and made accessible, the generation of the requested in-depth article is not feasible.

Advanced Spectroscopic Characterization and Computational Studies

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic properties of molecules like 2-Bromo-5-isopropylpyrimidine. DFT calculations can provide a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior.

Electronic Structure: DFT calculations can determine the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's electronic stability and its propensity to undergo electronic transitions. For substituted pyrimidines, the nature and position of substituents significantly influence the electron distribution within the aromatic ring. mdpi.com In this compound, the electron-withdrawing bromine atom and the electron-donating isopropyl group are expected to have opposing effects on the pyrimidine (B1678525) ring's electron density.

Stability: The thermodynamic stability of this compound can be assessed by calculating its total electronic energy. By comparing this energy to that of its isomers or potential decomposition products, a prediction of its relative stability can be made. Furthermore, vibrational frequency calculations at the DFT level are crucial for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Reactivity Prediction: DFT provides several descriptors that are useful in predicting the reactivity of a molecule. The distribution of the HOMO and LUMO provides clues about the sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, in related pyrimidine systems, the C5 position is often found to be a reactive site. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic interactions. Regions of negative potential (typically associated with lone pairs on nitrogen or oxygen atoms) are prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

A hypothetical DFT study on this compound would likely involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for polarization and diffuse functions, which are important for describing the electronic structure of heteroaromatic systems. nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderately high | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Moderately low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Reflects kinetic stability and resistance to electronic excitation. |

| Dipole Moment | Non-zero | Indicates a polar molecule with potential for dipole-dipole interactions. |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on DFT and time-dependent DFT (TD-DFT), are invaluable for predicting and interpreting various spectroscopic data. These theoretical predictions can aid in the identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies and intensities of the molecule. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions (e.g., C-H stretching, ring breathing modes, C-Br stretching). For similar pyrimidine derivatives, DFT calculations have shown good agreement with experimental vibrational spectra. nih.gov

NMR Spectroscopy: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) can be estimated. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. This information is useful for understanding the electronic structure and for characterizing the compound's chromophoric properties.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Information Gained |

|---|---|---|

| IR Spectroscopy | Vibrational frequencies for C-H, C=N, C=C, and C-Br stretching and bending modes. | Functional group identification and molecular structure confirmation. |

| Raman Spectroscopy | Complementary vibrational modes to IR, particularly for non-polar bonds. | Structural fingerprinting. |

| ¹H NMR | Chemical shifts for aromatic and isopropyl protons. | Elucidation of the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. | Information on the carbon skeleton. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key intermediates and, crucially, transition states can be identified.

Transition State Theory: The elucidation of a reaction mechanism involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. DFT calculations are commonly employed to optimize the geometry of the transition state and to calculate its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For pyrimidine derivatives, computational studies have been used to investigate various reactions, including chlorination and multicomponent reactions. nih.govnih.gov

Reaction Pathways: For this compound, one could computationally investigate nucleophilic aromatic substitution reactions, where the bromine atom is replaced by another group. By calculating the energies of the reactants, intermediates (such as a Meisenheimer complex), transition states, and products, the feasibility of different reaction pathways can be assessed. For instance, the attack of a nucleophile at the C2 position would be a likely reaction to study. Computational analysis could help determine whether the reaction proceeds via a concerted or a stepwise mechanism.

Table 3: Hypothetical Parameters from a Transition State Analysis of a Nucleophilic Substitution on this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Activation Energy (ΔE‡) | Moderately high | Indicates the kinetic barrier for the reaction. |

| Reaction Energy (ΔE_rxn) | Negative | Suggests an exothermic and thermodynamically favorable reaction. |

| Transition State Geometry | Distorted pyrimidine ring with elongated C-Br bond and forming nucleophile-C bond. | Provides a snapshot of the molecular structure at the peak of the energy barrier. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, the isopropyl group possesses rotational freedom, leading to different conformations. Molecular modeling and dynamics simulations can provide insights into the preferred conformations and the nature of intermolecular interactions.

Conformational Analysis: A systematic conformational search can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformations of the isopropyl group relative to the pyrimidine ring. The potential energy surface can be scanned by rotating the dihedral angle around the C-C bond connecting the isopropyl group to the ring. This analysis helps to understand the steric and electronic factors that govern the molecule's shape.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in a condensed phase (e.g., in a solvent or in a crystal lattice). By simulating the motion of the atoms over time, one can observe conformational changes and analyze intermolecular interactions, such as hydrogen bonding (if applicable in a protic solvent) and van der Waals forces. These simulations can provide insights into how the molecule interacts with its environment, which is crucial for understanding its physical properties and biological activity, should it have any. For instance, MD simulations have been used to study the interactions of other pyrimidine derivatives. nih.govmdpi.com

Table 4: Potential Insights from Molecular Modeling and Dynamics Simulations of this compound

| Analysis Type | Potential Findings | Significance |

|---|---|---|

| Conformational Analysis | Identification of the most stable rotamers of the isopropyl group. | Understanding the preferred three-dimensional structure of the molecule. |

| Molecular Dynamics in Water | Solvation shell structure and dynamics; analysis of hydrophobic and potential weak hydrogen bonding interactions. | Prediction of solubility and behavior in an aqueous environment. |

Applications in Advanced Organic Synthesis

2-Bromo-5-isopropylpyrimidine as a Key Synthetic Building Block

The presence of a bromine atom at the 2-position of the pyrimidine (B1678525) ring provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application as a foundational element in the synthesis of more elaborate molecules.

While direct examples detailing the use of this compound are not extensively documented in readily available literature, the broader class of bromo-pyrimidines serves as a cornerstone in the synthesis of complex heterocyclic systems. These compounds are frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. nrochemistry.comrose-hulman.edunrochemistry.comnih.gov These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 2-position of the pyrimidine ring.

For instance, the general synthetic strategy often involves the coupling of a bromo-pyrimidine with a suitable organoboron or organotin reagent (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to construct bi-aryl or alkynyl-pyrimidine scaffolds. These scaffolds are often key intermediates in the synthesis of fused heterocyclic systems with potential biological activity. The isopropyl group at the 5-position can influence the solubility, lipophilicity, and steric environment of the resulting molecules, which can be crucial for their ultimate application.

A notable application of pyrimidine derivatives is in the synthesis of kinase inhibitors. Many potent kinase inhibitors feature a substituted pyrimidine core, which often mimics the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of kinases. uniroma1.itnih.gov The synthesis of such inhibitors frequently starts from a halogenated pyrimidine, such as a bromo-pyrimidine, which is then elaborated through a series of coupling and substitution reactions to build the final complex structure. nih.govnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst, Base | 2-Aryl-5-isopropylpyrimidine |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd/Cu catalyst, Base | 2-Alkynyl-5-isopropylpyrimidine |

The pyrimidine scaffold is a known component in the design of ligands for catalysis and as a core structure for molecular probes. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives attractive candidates for the development of novel ligands. By functionalizing this compound through cross-coupling reactions, researchers can introduce specific functionalities designed to bind to metal centers or to act as signaling units in molecular probes.

While specific examples utilizing this compound for these purposes are not prominently reported, the general principle of using halogenated heterocycles for the synthesis of such functional materials is well-established. For instance, the synthesis of fluorescent probes for bioimaging can involve the coupling of a fluorophore to a heterocyclic core, where the heterocycle provides specific targeting properties. nih.gov The isopropyl group in this compound could be exploited to fine-tune the photophysical or biological properties of such probes.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

The systematic modification of a lead compound is a fundamental aspect of medicinal chemistry and materials science, allowing for the exploration of structure-activity relationships (SAR) and structure-property relationships. This compound provides a platform for such studies. The bromine atom can be replaced with a variety of substituents using established synthetic methodologies, while the isopropyl group remains as a constant feature.

By synthesizing a library of derivatives with variations at the 2-position, researchers can investigate how changes in electronic and steric properties at this position affect the biological activity or physical properties of the molecule. For example, in the context of kinase inhibitor design, substituting the bromine with different aryl or amino groups can significantly impact the binding affinity and selectivity of the compound for its target kinase. nih.gov These studies are crucial for optimizing the performance of a drug candidate or a functional material.

| Derivative Position | Moiety Introduced | Potential Impact |

| 2-position | Aryl groups of varying electronics | Modulate binding affinity and selectivity |

| 2-position | Amino groups with different substituents | Alter hydrogen bonding interactions |

| 2-position | Alkynyl groups with functional handles | Enable further derivatization or conjugation |

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govcam.ac.uk The principles of DOS often involve the use of a common starting material that can be elaborated through a series of branching reaction pathways to yield a wide array of different molecular scaffolds.

While there is no direct evidence of this compound being explicitly included in published DOS libraries, its characteristics make it a suitable candidate for such synthetic strategies. A "privileged substructure-based" DOS (pDOS) approach, which focuses on building molecular diversity around a biologically relevant core like pyrimidine, has been described. nih.gov In such a strategy, a versatile building block like this compound could be subjected to a variety of coupling and cyclization reactions to generate a library of pyrimidine-embedded polyheterocycles. The isopropyl group would introduce a point of variation that could be explored for its impact on the biological activity of the library members. The reactivity of the bromo group allows for the introduction of diverse appendages, a key feature in the construction of DOS libraries.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes to 2-Bromo-5-isopropylpyrimidine

The development of more efficient and sustainable synthetic routes to this compound is a crucial area for future research. Current methods, while effective, may suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, or multi-step procedures that can be time-consuming and generate significant waste.

Future efforts should focus on the following:

Greener Synthesis: Exploring the use of environmentally benign solvents, catalysts, and reagents. This could involve enzymatic catalysis or the use of renewable starting materials.

One-Pot Syntheses: Designing multi-component reactions where this compound can be synthesized in a single step from readily available precursors. This would significantly improve efficiency and reduce waste.

Catalytic Methods: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents.

A promising approach for the synthesis of 2-bromo-5-alkylpyrimidines involves the reaction of 2-chloro-5-alkylpyrimidines with hydrogen bromide. This method has been shown to be effective for various alkyl substituents and could be optimized for the synthesis of this compound.

| Precursor | Reagent | Product |

| 2-Chloro-5-isopropylpyrimidine | Hydrogen Bromide | This compound |

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for the rational design of new reactions and the optimization of existing ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

Areas for investigation include:

Kinetic Studies: Performing detailed kinetic analysis of key reactions to determine rate laws and activation parameters.

In-situ Spectroscopy: Utilizing techniques such as NMR and IR spectroscopy to monitor reactions in real-time and identify reactive intermediates.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict reaction outcomes.

For instance, a detailed mechanistic study of the nucleophilic aromatic substitution on 2-bromopyrimidines could provide valuable insights into the role of the isopropyl group in influencing the reaction rate and regioselectivity. Such studies would involve the characterization of intermediates like the Meisenheimer complex.

Application of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) into the field of chemistry offers powerful new tools for accelerating discovery. In the context of this compound, these technologies can be applied to:

Predict Reaction Outcomes: Develop ML models that can accurately predict the products and yields of reactions involving this compound under different conditions.

Optimize Reaction Conditions: Use AI algorithms to explore vast reaction parameter spaces and identify the optimal conditions for a desired transformation.

De Novo Design: Employ generative models to design novel derivatives of this compound with specific desired properties.

Data-driven modeling of substituted pyrimidine (B1678525) derivatives has already shown promise in predicting their biological activities, and similar approaches can be applied to predict their chemical reactivity.

| AI/ML Application | Goal | Potential Impact |

| Predictive Modeling | Forecast reaction outcomes and yields | Reduce the number of trial-and-error experiments |

| Reaction Optimization | Identify optimal reaction conditions | Improve reaction efficiency and sustainability |

| Generative Design | Create novel molecules with desired properties | Accelerate the discovery of new functional materials and therapeutics |

Utilization in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, scalability, and reproducibility. The application of these technologies to the synthesis and derivatization of this compound is a promising area for future research.

Future work could focus on:

Developing Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound and its derivatives.

Automated Library Synthesis: Utilizing robotic platforms to rapidly synthesize and screen libraries of this compound derivatives for various applications.

Real-Time Reaction Monitoring and Optimization: Integrating online analytical techniques into flow reactors to enable real-time monitoring and optimization of reaction conditions.

Microwave-assisted synthesis has already been successfully employed for the rapid generation of pyrimidine libraries and could be adapted for the high-throughput synthesis of this compound derivatives.

Rational Design of Derivatives for Specific Chemical Applications based on Computational Predictions

Computational chemistry provides a powerful toolkit for the rational design of molecules with specific properties. By applying these methods to this compound, it is possible to design novel derivatives for a wide range of applications.

Future research in this area should involve:

In Silico Screening: Computationally screening virtual libraries of this compound derivatives to identify candidates with desired electronic, optical, or biological properties.

Structure-Property Relationship Studies: Using computational methods to understand the relationship between the molecular structure of this compound derivatives and their functional properties.

Design of Functional Materials: Applying computational design principles to develop new materials based on the this compound scaffold, such as organic light-emitting diodes (OLEDs), sensors, or catalysts.

In silico studies, including molecular docking and physicochemical property prediction, are already being used to design pyrimidine-based molecules with potential therapeutic applications. biotech-asia.orgmdpi.comnih.gov

The future of research on this compound is bright and full of potential. By embracing novel synthetic strategies, exploring uncharted reactivity, delving into reaction mechanisms, and harnessing the power of computational and automated technologies, the scientific community can unlock the full potential of this versatile chemical compound. The avenues of research outlined in this article provide a roadmap for future investigations that promise to yield exciting discoveries and innovations in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.